molecular formula C4H5N3S B7787573 pyrazole-1-carboximidothioic acid

pyrazole-1-carboximidothioic acid

Cat. No.: B7787573
M. Wt: 127.17 g/mol
InChI Key: OZAXUJFBBVPKOJ-UHFFFAOYSA-N
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Description

Pyrazole-1-carboximidothioic acid is a nitrogen-containing heterocyclic compound with a five-membered ring structure. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole-1-carboximidothioic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions can vary, but it often involves heating the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed coupling reactions have been used to synthesize pyrazole derivatives efficiently. These methods are advantageous due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Pyrazole-1-carboximidothioic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-1-carboxylic acid, while reduction can produce this compound derivatives with reduced functional groups .

Scientific Research Applications

Pyrazole-1-carboximidothioic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of pyrazole-1-carboximidothioic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through various pathways, including the inhibition of signal transduction and the modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazole-1-carboximidothioic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

pyrazole-1-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c5-4(8)7-3-1-2-6-7/h1-3H,(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAXUJFBBVPKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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